![molecular formula C19H22N2O B257314 1-(Diphenylacetyl)-4-methylpiperazine](/img/structure/B257314.png)
1-(Diphenylacetyl)-4-methylpiperazine
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Overview
Description
1-(Diphenylacetyl)-4-methylpiperazine, also known as DMAP, is a chemical compound that is commonly used in scientific research. It is a piperazine derivative that has been found to have various biochemical and physiological effects. DMAP has been used in numerous studies to investigate its mechanism of action and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 1-(Diphenylacetyl)-4-methylpiperazine is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 1-(Diphenylacetyl)-4-methylpiperazine has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which plays a role in regulating cell growth and differentiation.
Biochemical and Physiological Effects
1-(Diphenylacetyl)-4-methylpiperazine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(Diphenylacetyl)-4-methylpiperazine has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(Diphenylacetyl)-4-methylpiperazine has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Diphenylacetyl)-4-methylpiperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-(Diphenylacetyl)-4-methylpiperazine has been extensively studied and its biological activities are well characterized. However, one limitation of using 1-(Diphenylacetyl)-4-methylpiperazine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 1-(Diphenylacetyl)-4-methylpiperazine. One area of interest is the development of 1-(Diphenylacetyl)-4-methylpiperazine-based cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Diphenylacetyl)-4-methylpiperazine and its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Finally, the development of new synthesis methods for 1-(Diphenylacetyl)-4-methylpiperazine could also be an area of future research.
Synthesis Methods
The synthesis of 1-(Diphenylacetyl)-4-methylpiperazine involves the reaction of diphenylacetyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method of synthesis has been used in many studies to produce 1-(Diphenylacetyl)-4-methylpiperazine for research purposes.
Scientific Research Applications
1-(Diphenylacetyl)-4-methylpiperazine has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 1-(Diphenylacetyl)-4-methylpiperazine has also been shown to have an inhibitory effect on the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
Product Name |
1-(Diphenylacetyl)-4-methylpiperazine |
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Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C19H22N2O/c1-20-12-14-21(15-13-20)19(22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
InChI Key |
IZRMMAFVFMFKSJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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